Allyloxy-tert-butyldimethylsilane
Overview
Description
Allyloxy-tert-butyldimethylsilane (ATBDMS) is an organosilicon compound with a wide range of applications in the scientific research field. It is a colorless liquid at room temperature and is soluble in many organic solvents. ATBDMS is used as a catalyst in various chemical reactions and is known for its ability to improve the yield and selectivity of reactions. Additionally, it has been used in the synthesis of various compounds, including polymers, pharmaceuticals, and specialty chemicals.
Scientific Research Applications
Preparation and Reactions
Allyloxy-tert-butyldimethylsilane has been studied in the context of its preparation and reactions. For instance, (chloromethyl)-tert-butyldimethylsilane, a related compound, was synthesized through a series of reactions involving intramolecular rearrangement and methylation. This compound was found to undergo intramolecular rearrangement with aluminum chloride, indicating the reactivity and potential applications in synthesis (Kumada et al., 1964).
Photopolymerization and Functionalized Siloxanes
The synthesis and photopolymerization of propenyl ether and epoxy functionalized siloxanes, using precursors like 1-allyloxy-4(1-propenoxy)butane, have been achieved. The controlled, rhodium-catalyzed hydrosilation of allyl ether with various H-functional siloxanes demonstrates the significance of allyloxy-tert-butyldimethylsilane in the field of optical materials (W. G. Kim et al., 2003).
Tandem Reactions and Isochromene Derivatives
The palladium-catalyzed reaction involving tert-butyldimethyl(3-(2-bromophenyl)allyloxy)silane leads to the formation of 1-vinyl-1H-isochromene derivatives. This indicates its use in tandem reactions and the synthesis of complex organic compounds (Mutter et al., 2001).
Stereoselective Synthesis
The compound plays a role in the stereoselective synthesis of various organic compounds. For instance, it's been used in the synthesis of cyclopropanone ketals and in reactions involving lithiated carbon nucleophiles and silylated vinyloxiranes (Yasui et al., 1995).
Catalyzed Cascade Cross Coupling/Cyclizations
Allyloxy-tert-butyldimethylsilane is involved in palladium-catalyzed cascade cross-couplings and cyclizations. This is indicative of its role in synthesizing complex bicyclic structures, which are important in organic synthesis and potentially in pharmaceutical research (Demircan, 2014).
Polysiloxanes and Metal Ion Transport
The compound has been used in the synthesis of novel polysiloxanes with pendant hand-basket type calix[6]crowns. These materials show potential in transporting metal ions in liquid membranes, demonstrating its utility in materials science (Li et al., 2008).
Thin Film Technology
In the domain of thin film technology, particularly for lab-on-a-chip devices, allyloxy-tert-butyldimethylsilane derivatives have been investigated. Their role in constructing multilayer PDMS devices is of interest in microfluidics and lab-on-a-chip applications (Koschwanez et al., 2009).
Protected 1,2-Amino Alcohols Synthesis
The compound also finds applications in the asymmetric synthesis of protected 1,2-amino alcohols, highlighting its importance in the synthesis of complex organic molecules (Tang et al., 2001).
properties
IUPAC Name |
tert-butyl-dimethyl-prop-2-enoxysilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20OSi/c1-7-8-10-11(5,6)9(2,3)4/h7H,1,8H2,2-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHWVPYLVNAKSEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20OSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80341726 | |
Record name | Allyloxy-tert-butyldimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80341726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Allyloxy-tert-butyldimethylsilane | |
CAS RN |
105875-75-0 | |
Record name | Allyloxy-tert-butyldimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80341726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Allyloxy-tert-butyldimethylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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